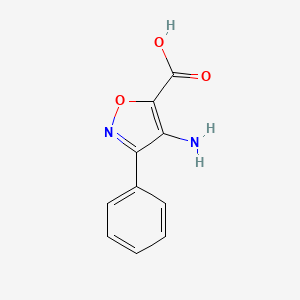

4-Amino-3-phenylisoxazole-5-carboxylic acid

Overview

Description

4-Amino-3-phenylisoxazole-5-carboxylic acid is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 . It is a type of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringC1=CC=C(C=C1)C2=NOC(=C2N)C(=O)O . This indicates that the compound contains an isoxazole ring attached to a phenyl group and a carboxylic acid group. Chemical Reactions Analysis

Isoxazoles, including this compound, are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .Scientific Research Applications

Heterocyclic Assemblies Synthesis

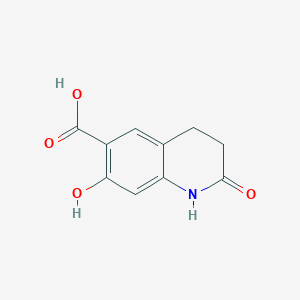

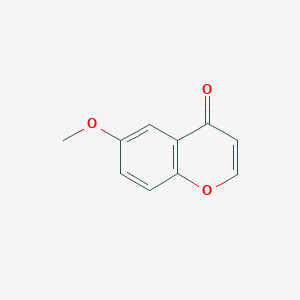

4-Amino-3-phenylisoxazole-5-carboxylic acid plays a role in the synthesis of complex heterocyclic assemblies. Petkevich et al. (2021) demonstrated the use of derivatives of 5-arylisoxazole-3-carboxylic acids, including this compound, in synthesizing 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines. These compounds exhibit high potential for biological activity (Petkevich et al., 2021).

Domino Reaction in Synthesis

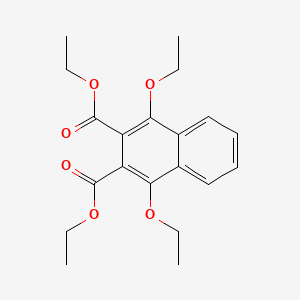

The compound is involved in domino reactions under metal relay catalysis, as demonstrated by Galenko et al. (2015). They showed that 5-alkoxy- or 5-aminoisoxazoles, including derivatives of this compound, can react with symmetric 1,3-diketones to yield 4-acylpyrrole-2-carboxylic acid derivatives (Galenko et al., 2015).

Isoxazole-4-carboxylic Acids Derivatives Synthesis

Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization. This process involves this compound derivatives and leads to the formation of isoxazole-4-carboxylic esters and amides (Serebryannikova et al., 2019).

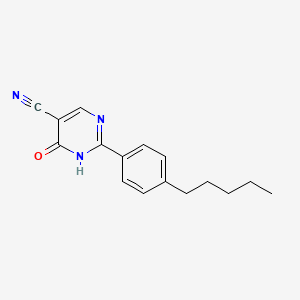

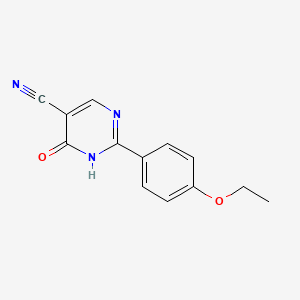

Xanthine Oxidase Inhibitors Synthesis

Wang et al. (2010) explored the synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives, which showed potential as xanthine oxidase inhibitors. Their research indicated that the presence of a cyano group at specific positions significantly enhanced inhibitory potency (Wang et al., 2010).

Structural Investigations

Jezierska et al. (2003) conducted experimental and theoretical investigations on isoxazole derivatives, including this compound, for potential antibacterial or antifungal applications. They performed X-ray diffraction and quantum-chemical calculations to understand the molecular properties (Jezierska et al., 2003).

Cross-Claisen Condensation Application

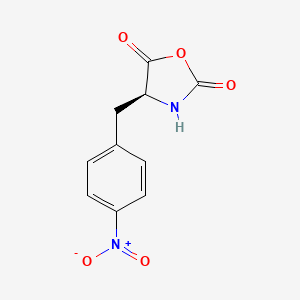

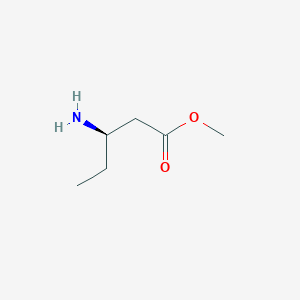

Mathieu et al. (2015) reported the use of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which are related to this compound, in the design of constrained heterocyclic γ-amino acids. These compounds are valuable for mimicking secondary structures of proteins (Mathieu et al., 2015).

Future Directions

The future directions in the research and application of 4-Amino-3-phenylisoxazole-5-carboxylic acid could involve the development of new synthetic methods that are eco-friendly and do not rely on metal catalysts . Additionally, this compound could be used in the synthesis of a new class of bioactive peptides .

Properties

IUPAC Name |

4-amino-3-phenyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-7-8(6-4-2-1-3-5-6)12-15-9(7)10(13)14/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKDXUIMCFAMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dihydro-2H-[1,4]dioxino[2,3-f]indole](/img/structure/B3273917.png)

![2-(5-Chlorobenzo[d]oxazol-2-yl)-N1-propylbenzene-1,4-diamine](/img/structure/B3273971.png)

![(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3273985.png)

![2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3273992.png)